The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a complex organic molecule characterized by a benzofuran ring substituted with dimethyl groups and an acetamide moiety. This structure incorporates a piperidine ring linked to a sulfonyl group, which enhances its chemical reactivity and potential biological activity. The presence of the benzofuran moiety is significant due to its known pharmacological properties, including anti-inflammatory and analgesic effects.
The biological activity of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has been explored in various studies. Preliminary investigations suggest that this compound exhibits:
The synthesis of this compound typically involves several steps:
The applications of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-(4,6-Dimethylbenzofuran-3-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide | Lacks the sulfonyl group | Simpler structure with potentially lower reactivity |
| 2-(4,6-Dimethylbenzofuran-3-yl)-N-[4-(2-chlorophenyl)piperidin-1-yl]acetamide | Contains chlorine instead of fluorine | May exhibit different biological activities due to halogen variation |
| 2-(4,6-Dimethylbenzofuran-3-yl)-N-[4-(piperazin-1-yl)phenyl]acetamide | Lacks the sulfonamide linkage | Different pharmacokinetic properties |
The unique feature of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide lies in its combination of structural components that enhance lipophilicity and specific interactions with biological targets. This may result in improved therapeutic potential compared to similar compounds that lack these features .
The compound features a 23-carbon framework (C₂₃H₂₆N₂O₄S) with a molecular weight of 426.5 g/mol. Its architecture comprises three distinct domains:
Key bond lengths derived from computational models include:
The molecule adopts a planar conformation in the benzofuran-acetamide region, while the piperidine ring exhibits chair conformation with an axial sulfonyl group.
The 4,6-dimethyl substitution on the benzofuran ring induces significant electronic and steric effects:
| Position | Substituent | Effect |
|---|---|---|
| 4 | Methyl | Increases electron density via +I effect |
| 6 | Methyl | Creates steric hindrance for π-stacking |
Density functional theory (DFT) calculations reveal:
Comparative analysis with unsubstituted benzofuran analogs shows:
The CH₂-C(=O)-NH- spacer demonstrates:
Molecular dynamics simulations reveal:
The 4-(piperidin-1-ylsulfonyl)phenyl group exhibits:
Sulfonamide geometry:
Piperidine ring dynamics:
Comparative pharmacophore analysis shows:
| Feature | This Compound | Standard sEH Inhibitors |
|---|---|---|
| Sulfonamide pKa | 6.8 | 5.9-7.2 |
| LogD₇.₄ | 1.45 | 1.2-2.1 |
| Polar surface area (Ų) | 89.7 | 85-95 |
The sulfonyl group participates in: